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molecular formula C8H13NO2 B8749642 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No. B8749642
M. Wt: 155.19 g/mol
InChI Key: SSKYNJZREFFALT-UHFFFAOYSA-N
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Patent
US07932277B2

Procedure details

(1R,2S,5S)-methyl 3-((S)-3,3-dimethyl-2-(3-(trifluoromethyl)phenylamino)butanoyl)-6,6-dimethyl-3-aza-bicyclo[3.1.0]hexane-2-carboxylate (0.047 g, 0.11 mmol) in THF (1 mL) was added 0.4 N NaOH solution (0.69 mL, 0.28 mmol) and the reaction was stirred at rt for 3 hrs. THF was removed and acidified with saturated KHSO4 until PH=3˜4. The mixture was extracted with Ether (15 mL), washed with brine and dried over sodium sulfate. After removal of solvent, it gave the (1R,2S,5S)-3-((S)-3,3-dimethyl-2-(3-trifluoromethyl)phenylamino)butanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (0.043 g, 95%) as white solid. MS: Calcd.: 412; Found: [M−H]+ 411.
Name
(1R,2S,5S)-methyl 3-((S)-3,3-dimethyl-2-(3-(trifluoromethyl)phenylamino)butanoyl)-6,6-dimethyl-3-aza-bicyclo[3.1.0]hexane-2-carboxylate
Quantity
0.047 g
Type
reactant
Reaction Step One
Name
Quantity
0.69 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC(C)(C)[C@H](NC1C=CC=C(C(F)(F)F)C=1)C([N:6]1[CH2:11][C@H:10]2[C@H:8]([C:9]2([CH3:13])[CH3:12])[C@H:7]1[C:14]([O:16]C)=[O:15])=O.[OH-].[Na+]>C1COCC1>[CH3:12][C:9]1([CH3:13])[CH:8]2[CH:10]1[CH2:11][NH:6][CH:7]2[C:14]([OH:16])=[O:15] |f:1.2|

Inputs

Step One
Name
(1R,2S,5S)-methyl 3-((S)-3,3-dimethyl-2-(3-(trifluoromethyl)phenylamino)butanoyl)-6,6-dimethyl-3-aza-bicyclo[3.1.0]hexane-2-carboxylate
Quantity
0.047 g
Type
reactant
Smiles
CC([C@@H](C(=O)N1[C@@H]([C@H]2C([C@H]2C1)(C)C)C(=O)OC)NC1=CC(=CC=C1)C(F)(F)F)(C)C
Name
Quantity
0.69 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at rt for 3 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
THF was removed
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with Ether (15 mL)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
After removal of solvent, it

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1(C2CNC(C12)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.043 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 251.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07932277B2

Procedure details

(1R,2S,5S)-methyl 3-((S)-3,3-dimethyl-2-(3-(trifluoromethyl)phenylamino)butanoyl)-6,6-dimethyl-3-aza-bicyclo[3.1.0]hexane-2-carboxylate (0.047 g, 0.11 mmol) in THF (1 mL) was added 0.4 N NaOH solution (0.69 mL, 0.28 mmol) and the reaction was stirred at rt for 3 hrs. THF was removed and acidified with saturated KHSO4 until PH=3˜4. The mixture was extracted with Ether (15 mL), washed with brine and dried over sodium sulfate. After removal of solvent, it gave the (1R,2S,5S)-3-((S)-3,3-dimethyl-2-(3-trifluoromethyl)phenylamino)butanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (0.043 g, 95%) as white solid. MS: Calcd.: 412; Found: [M−H]+ 411.
Name
(1R,2S,5S)-methyl 3-((S)-3,3-dimethyl-2-(3-(trifluoromethyl)phenylamino)butanoyl)-6,6-dimethyl-3-aza-bicyclo[3.1.0]hexane-2-carboxylate
Quantity
0.047 g
Type
reactant
Reaction Step One
Name
Quantity
0.69 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC(C)(C)[C@H](NC1C=CC=C(C(F)(F)F)C=1)C([N:6]1[CH2:11][C@H:10]2[C@H:8]([C:9]2([CH3:13])[CH3:12])[C@H:7]1[C:14]([O:16]C)=[O:15])=O.[OH-].[Na+]>C1COCC1>[CH3:12][C:9]1([CH3:13])[CH:8]2[CH:10]1[CH2:11][NH:6][CH:7]2[C:14]([OH:16])=[O:15] |f:1.2|

Inputs

Step One
Name
(1R,2S,5S)-methyl 3-((S)-3,3-dimethyl-2-(3-(trifluoromethyl)phenylamino)butanoyl)-6,6-dimethyl-3-aza-bicyclo[3.1.0]hexane-2-carboxylate
Quantity
0.047 g
Type
reactant
Smiles
CC([C@@H](C(=O)N1[C@@H]([C@H]2C([C@H]2C1)(C)C)C(=O)OC)NC1=CC(=CC=C1)C(F)(F)F)(C)C
Name
Quantity
0.69 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at rt for 3 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
THF was removed
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with Ether (15 mL)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
After removal of solvent, it

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1(C2CNC(C12)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.043 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 251.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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